ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate
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Overview
Description
Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a complex organic compound with a molecular formula of C28H22O7 and an average mass of 470.470 Da . This compound is notable for its unique structure, which includes a benzofuran moiety and a chromen-2-one core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The process includes several steps:
Formation of Intermediate Compounds: The initial step involves the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds.
Cyclization: These intermediates undergo cyclization to form the benzofuran and chromen-2-one structures.
Esterification: The final step involves esterification with ethyl bromoacetate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: The benzofuran and chromen-2-one moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone.
Chromen-2-one Derivatives: Compounds such as 4-methyl-2-oxo-2H-chromen-7-yl derivatives.
Uniqueness
Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is unique due to its combined benzofuran and chromen-2-one structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C28H22O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate |
InChI |
InChI=1S/C28H22O7/c1-3-32-27(30)16-33-23-14-20-21(24-12-18-10-7-11-22(31-2)28(18)35-24)15-26(29)34-25(20)13-19(23)17-8-5-4-6-9-17/h4-15H,3,16H2,1-2H3 |
InChI Key |
DZFYCXSOLGUXQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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